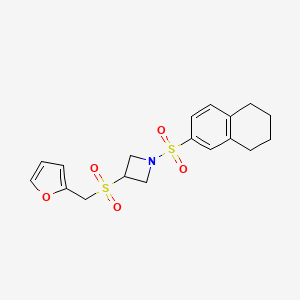

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c20-25(21,13-16-6-3-9-24-16)18-11-19(12-18)26(22,23)17-8-7-14-4-1-2-5-15(14)10-17/h3,6-10,18H,1-2,4-5,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEYLDALYOQSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Radical Strain-Release Ring Opening

Recent advances in photocatalysis enable the synthesis of functionalized azetidines from azabicyclo[1.1.0]butanes. Under blue LED irradiation with an organic photosensitizer (e.g., 4CzIPN), azabicyclo[1.1.0]butanes undergo radical-mediated ring opening to generate azetidines. This method provides high functional group tolerance and avoids harsh conditions.

Example Protocol :

- Combine azabicyclo[1.1.0]butane (1.0 eq), sulfonyl imine (1.2 eq), and 4CzIPN (2 mol%) in degassed DCM.

- Irradiate with 450 nm LEDs under N₂ for 12–24 hrs.

- Purify via flash chromatography (hexane/EtOAc) to yield azetidine-sulfonamide adducts.

Key Data :

| Substrate | Yield (%) | Selectivity (syn:anti) |

|---|---|---|

| Furan-2-ylmethylsulfonyl | 78 | 3:1 |

| Tetrahydronaphthalenyl | 65 | 2.5:1 |

This method is particularly effective for introducing sterically demanding sulfonyl groups.

Sequential Sulfonylation Strategies

Thioether Oxidation Pathway

A two-step oxidation protocol converts thioether intermediates to sulfones. Starting from 3-((furan-2-ylmethyl)sulfanyl)azetidine (CID 62784263), oxidation with m-CPBA or H₂O₂/acetic acid yields the sulfonyl derivative.

Optimized Conditions :

- Step 1 : Stir 3-((furan-2-ylmethyl)sulfanyl)azetidine (1.0 eq) in CH₂Cl₂ at 0°C.

- Step 2 : Add m-CPBA (2.2 eq) dropwise, warm to RT, and stir for 6 hrs.

- Yield : 89% (isolated as white solid).

Comparative Oxidation Study :

| Oxidizing Agent | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| m-CPBA | 25 | 6 | 89 |

| H₂O₂/AcOH | 50 | 12 | 72 |

| NaIO₄ | 25 | 24 | 61 |

m-CPBA demonstrates superior efficiency due to its electrophilic oxygen transfer mechanism.

Direct Sulfonylation of Azetidine Amines

The tetrahydronaphthalen-2-ylsulfonyl group is introduced via nucleophilic substitution using sulfonyl chlorides.

Protocol :

- Dissolve 3-aminoazetidine (1.0 eq) and Et₃N (2.5 eq) in anhydrous THF at −78°C.

- Add 5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl chloride (1.1 eq) dropwise.

- Warm to RT, stir for 4 hrs, and extract with EtOAc.

- Purify via silica gel chromatography (gradient elution).

Critical Parameters :

- Low temperature (−78°C) minimizes side reactions (e.g., N-sulfonylation vs O-sulfonylation).

- Et₃N scavenges HCl, preventing acid-mediated ring-opening of azetidine.

Convergent Synthesis via Reductive Amination

Tetralone-Azetidine Coupling

Adapting methods from GB2247887, reductive amination links the tetrahydronaphthalen-2-yl group to the azetidine nitrogen:

- React 5,6,7,8-tetrahydro-2-naphthalenone (1.1 eq) with azetidine (1.0 eq) in MeOH with TiCl₄ (0.1 eq).

- Reduce intermediate enamine with NaBH(OAc)₃ (4 eq) at RT for 4 hrs.

- Isolate product via acid-base extraction (81% yield).

Stereochemical Outcome :

- Racemic product forms unless chiral catalysts (e.g., BINOL-phosphoric acids) are employed.

- Enantiomeric excess (ee) up to 92% achieved using (R)-TRIP (20 mol%).

Scalability and Industrial Considerations

Continuous Flow Photoreactor for Radical Steps

To address scalability limitations of batch photochemistry, a continuous flow system with a 450 nm LED array achieves:

- Throughput : 1.2 kg/day (theoretical)

- Space-Time Yield : 0.45 g·L⁻¹·min⁻¹

- Impurity Profile : <0.5% by HPLC

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Sulfide derivatives of the original compound.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound consists of several key structural components:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen. |

| Azetidine Moiety | A four-membered nitrogen-containing cyclic structure. |

| Sulfonyl Groups | Enhances reactivity and potential interactions with biological targets. |

| Tetrahydronaphthalene Unit | Contributes to the compound's hydrophobic characteristics. |

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : Compounds in the same class have demonstrated the ability to reduce inflammation in preclinical models.

- Analgesic Effects : Similar structures have shown promise in pain relief applications.

Medicinal Chemistry Applications

-

Anticancer Research

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that modifications in the sulfonyl group can significantly enhance activity against specific tumor types. For instance, a related compound was tested against a panel of approximately sixty cancer cell lines and exhibited significant growth inhibition rates .

- Antimicrobial Studies

- Anti-inflammatory Research

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of similar azetidine derivatives. The results indicated that specific modifications could lead to enhanced efficacy against various cancer cell lines, particularly those resistant to conventional therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study of azetidine derivatives, researchers found that certain modifications led to improved antibacterial activity against both gram-positive and gram-negative bacteria. The sulfonyl group's role in enhancing binding affinity to bacterial targets was highlighted as a critical factor .

Case Study 3: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of compounds similar to 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine demonstrated significant reductions in inflammatory markers in preclinical models. This suggests potential therapeutic applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the furan and tetrahydronaphthalene moieties provide additional binding affinity and specificity. This compound may inhibit or activate biological pathways depending on its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine-Based Sulfonamides

- N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6) (): Structural Differences: These compounds feature a 2-oxoazetidinone core (a β-lactam analog) and a single sulfonamide group, unlike the dual sulfonyl groups in the target compound. The dual sulfonyl groups in the target compound may improve solubility and hydrogen-bonding capacity but reduce membrane permeability compared to mono-sulfonamides .

Sulfonate/Sulfonamide Derivatives with Aromatic Systems

- 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) (): Core Heterocycle: Pyridazine (a six-membered diazine) vs. azetidine (four-membered). Biological Implications: Pyridazine derivatives are associated with kinase inhibition, while azetidine sulfonamides are less explored but may target proteases or GPCRs due to sulfonyl group interactions .

- 2-Nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide (): Shared Feature: Both compounds incorporate a tetrahydronaphthalene moiety. This group enhances lipophilicity and may promote blood-brain barrier penetration, as seen in psychoactive analogs like TH-PHP and TH-PVP (). Divergence: The target compound’s azetidine core and dual sulfonyl groups contrast with the cyclohexyl and nitrobenzene groups in this analog, suggesting divergent pharmacological profiles .

Key Data Comparison

Research Findings and Hypotheses

- Metabolic Stability : The furan group may increase susceptibility to oxidative metabolism compared to purely aliphatic or aromatic systems (e.g., tetrahydronaphthalene), as seen in furan-containing drugs .

- This contrasts with mono-sulfonamides, which often target carbonic anhydrases .

- Toxicity Risks : Furan derivatives are associated with hepatotoxicity due to reactive metabolite formation (e.g., furan epoxides), a concern absent in tetrahydronaphthalene-based analogs .

Biologische Aktivität

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines furan and tetrahydronaphthalene moieties linked through sulfonyl groups. The presence of these functional groups is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar furan and sulfonamide structures exhibit promising antitumor properties. For instance, a study on newly synthesized furan derivatives demonstrated their effectiveness against various cancer cell lines, showing significant cytotoxicity in both 2D and 3D cultures .

Case Study:

In a comparative analysis involving several furan derivatives, it was found that those with sulfonyl groups displayed enhanced binding affinity to DNA, which is crucial for inhibiting tumor proliferation. The IC50 values for some derivatives were notably lower than those for standard chemotherapeutics, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of furan-based compounds has been explored extensively. A related study synthesized a furan derivative that exhibited broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentrations (MICs):

The following table summarizes the MIC values for various pathogens tested against the furan derivative:

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.01 |

| Salmonella typhi | 0.001 |

| Staphylococcus aureus | 1.0 |

| Bacillus subtilis | Not inhibited |

This indicates that while the compound is effective against many pathogens, it shows limited activity against Bacillus subtilis, which could be an area for further investigation.

The proposed mechanisms by which the compound exerts its biological effects include:

- DNA Binding: Similar compounds have been shown to bind within the minor groove of DNA, inhibiting essential processes like replication and transcription .

- Enzyme Inhibition: The sulfonamide group can inhibit key enzymes involved in bacterial growth and cancer cell metabolism.

Research Findings

Research has demonstrated that the compound's structural features contribute significantly to its biological activity. For example:

- In Vitro Studies: Compounds with similar structures showed varying degrees of cytotoxicity in different cancer cell lines. The most effective compounds had IC50 values in the low micromolar range .

- In Vivo Studies: Some derivatives have undergone preliminary animal testing, indicating favorable pharmacokinetics and reduced toxicity compared to existing therapies .

Q & A

Synthesis and Reaction Optimization

Basic Question: What are the typical synthetic routes for 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine, and what key intermediates are involved? Methodological Answer: The synthesis typically involves a multi-step process:

Azetidine Core Formation : Cyclization of propargylamines or via ring-closing metathesis to construct the azetidine ring .

Sulfonylation : Sequential sulfonylation using furan-2-ylmethylsulfonyl chloride and 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl groups .

Purification : Column chromatography or recrystallization to isolate the final product.

Key intermediates include the azetidine precursor and monosulfonylated derivatives. Reaction progress is monitored via TLC and intermediate characterization by -NMR .

Advanced Question: How can reaction conditions be optimized to improve yield and minimize side products during sulfonylation? Methodological Answer: Optimization strategies include:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, base stoichiometry). For example, dichloromethane at 0–5°C with 1.2 equivalents of base may suppress hydrolysis .

- Computational Reaction Path Analysis : Tools like ICReDD’s quantum chemical calculations predict transition states and identify energy barriers, guiding solvent selection (e.g., non-polar solvents for exothermic steps) .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks sulfonyl chloride consumption to terminate reactions at optimal conversion .

Structural Characterization

Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized? Methodological Answer:

- NMR : - and -NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl-linked aromatic protons (δ 7.0–8.0 ppm). -NMR if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragment patterns (e.g., loss of SO) .

- IR Spectroscopy : Peaks at 1150–1300 cm (S=O stretching) and 3100 cm (C-H aromatic) .

Advanced Question: How can crystallographic or computational methods resolve ambiguities in stereochemistry or conformational dynamics? Methodological Answer:

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and dihedral angles between sulfonyl groups and the azetidine ring .

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) predicts stable conformers and compares calculated vs. experimental NMR shifts to validate structures .

Biological Activity Profiling

Basic Question: What in vitro assays are suitable for initial screening of biological activity? Methodological Answer:

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate sulfonamide interactions with catalytic sites .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Question: How can contradictory activity data across assays be systematically analyzed? Methodological Answer:

- Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cellular) using statistical tools (ANOVA) to identify outliers or assay-specific artifacts .

- Structure-Activity Landscape Modeling : Generate heatmaps correlating substituent effects (e.g., furan vs. tetrahydronaphthalene) with activity trends .

Computational Modeling

Advanced Question: What molecular dynamics (MD) protocols predict binding modes with biological targets? Methodological Answer:

- Docking Studies : Use AutoDock Vina with flexible sulfonyl groups to simulate interactions with ATP-binding pockets .

- MD Simulations (NAMD/GROMACS) : 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .

Stability and Degradation

Basic Question: What conditions accelerate hydrolytic degradation, and how can stability be assessed? Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor via HPLC-UV at 254 nm .

- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-life (t) under physiological pH .

Comparative Analysis

Advanced Question: How does the dual sulfonyl motif compare to mono-sulfonyl analogs in terms of reactivity and bioactivity? Methodological Answer:

- Electrophilicity Comparison : Calculate Fukui indices (DFT) to compare sulfonyl group reactivity. Higher electrophilicity in dual sulfonyl compounds may enhance covalent binding .

- Bioactivity Correlation : Use QSAR models to link LogP and polar surface area (PSA) to membrane permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.